2-Methyl-1H-cyclopenta[b]quinoxaline
Description
Contextualization within Fused Nitrogen Heterocyclic Systems
Nitrogen heterocyclic compounds are organic ring structures containing at least one nitrogen atom in the ring. When these rings are fused with other aromatic or non-aromatic rings, they form fused nitrogen heterocyclic systems. These systems are cornerstones in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. tijer.org
Quinoxaline (B1680401) itself is a fused heterocyclic system, resulting from the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. tijer.org The compound 2-Methyl-1H-cyclopenta[b]quinoxaline represents a more complex architecture, where a cyclopentane (B165970) ring is fused to the quinoxaline moiety. ontosight.ai This places it within a specific subclass of polycyclic N-heterocycles, whose rigid structures are often explored for targeted biological interactions and applications in materials science. ontosight.airesearchgate.net The synthesis of the quinoxaline core is typically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgmtieat.org
Structural Significance of the Cyclopenta[b]quinoxaline Moiety
The core structure of cyclopenta[b]quinoxaline consists of a planar, aromatic quinoxaline system fused to a non-aromatic, five-membered cyclopentane ring. ontosight.ai This fusion imparts a significant degree of rigidity to the molecule. The aromatic portion of the molecule is electron-deficient, a characteristic feature of quinoxalines that influences their chemical reactivity and potential as building blocks in organic synthesis. mdpi.com
The addition of a methyl group at the 2-position of the quinoxaline ring system specifically creates This compound . This substitution is significant as it can influence the molecule's properties in several ways:
Steric Effects: The methyl group adds bulk, which can affect how the molecule packs in a solid state or binds to a biological target.
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic quinoxaline system, potentially modifying its reactivity and spectroscopic properties.
The table below outlines the basic chemical properties of the parent scaffold and its 2-methyl derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Core Structure |
| 1H-cyclopenta[b]quinoxaline | C₁₁H₁₀N₂ | 170.21 | Quinoxaline fused with a cyclopentane ring |
| This compound | C₁₂H₁₂N₂ | 184.24 | Quinoxaline fused with a cyclopentane ring, with a methyl group at position 2 |
Overview of Research Trajectories for Cyclopenta[b]quinoxaline Systems
While research specifically targeting this compound is limited, extensive studies on the broader quinoxaline and cyclopenta[b]quinoxaline families highlight several key research trajectories. These scaffolds are recognized for their wide spectrum of biological activities and their utility as versatile intermediates in organic synthesis. nih.govnih.gov
The primary areas of investigation for these systems are in medicinal chemistry and materials science. ontosight.ai In the pharmaceutical realm, quinoxaline derivatives have been explored for a multitude of therapeutic applications. sapub.orgnih.gov In materials science, the rigid and aromatic nature of the quinoxaline core makes it a suitable building block for developing new materials like conducting polymers and organic light-emitting diodes (OLEDs). ontosight.ai Furthermore, compounds such as 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones have been used as starting materials in reactions like the Friedlander synthesis to create novel and more complex heterocyclic frameworks. nih.gov
The following table summarizes the major research areas for the broader class of quinoxaline derivatives, which provides context for the potential applications of the this compound scaffold.
| Research Area | Description of Findings for Quinoxaline Derivatives |
| Antimicrobial Activity | Various quinoxaline derivatives, including quinoxaline-1,4-di-N-oxides, have demonstrated significant activity against bacteria and fungi. sapub.orgnih.govnih.gov |
| Anticancer Activity | The quinoxaline scaffold is a key component in compounds designed to exhibit cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov |
| Antiviral Activity | Certain derivatives have been investigated for their potential to inhibit viral replication. nih.gov |
| Anti-inflammatory Properties | Research has indicated that some quinoxaline-based compounds possess anti-inflammatory properties. sapub.orgnih.gov |
| Materials Science | The electron-deficient nature of the quinoxaline ring makes it a useful component in the design of organic electronic materials. ontosight.aimdpi.com |
| Synthetic Intermediates | The quinoxaline core serves as a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. mtieat.orgmdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
160409-72-3 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methyl-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-6H,7H2,1H3 |
InChI Key |
CSGBEOXYGSTDRS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C1 |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1h Cyclopenta B Quinoxaline and Its Analogues
Classical Condensation Strategies for the Quinoxaline (B1680401) Core
The most fundamental and widely utilized approach for synthesizing the quinoxaline scaffold is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgnih.gov This method forms the heterocyclic pyrazine (B50134) ring fused to the benzene (B151609) ring.
Reactions of o-Diamines with 1,2-Dicarbonyl Compounds
The traditional synthesis of quinoxalines, first reported in 1884, involves the direct condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub This reaction is versatile, allowing for the preparation of a wide array of substituted quinoxalines by varying the substituents on either the diamine or the dicarbonyl component. sapub.org For instance, the reaction of o-phenylenediamine with 2-oxopropionaldehyde yields 2-methyl-quinoxaline. sapub.org While effective, these classical methods often require elevated temperatures and extended reaction times to proceed to completion. nih.gov The reaction is generally applicable to both cyclic and acyclic 1,2-diketones. chim.it
| o-Diamine | 1,2-Dicarbonyl Compound | Product | Reference |
| o-phenylenediamine | Glyoxal | Quinoxaline | sapub.org |
| o-phenylenediamine | Biacetyl (2,3-Butanedione) | 2,3-Dimethylquinoxaline | sapub.org |
| o-phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | nih.gov |
| 4-methyl-1,2-phenylenediamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | nih.gov |
Catalytic Enhancements in Quinoxaline Formation
To overcome the limitations of classical condensation, such as harsh reaction conditions and long durations, various catalytic systems have been developed. nih.govencyclopedia.pub These catalysts facilitate the reaction under milder conditions, often leading to higher yields and shorter reaction times. Catalysts can range from simple acids and bases to more complex metal-based and heterogeneous systems.
Iodine has been demonstrated to be an effective catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, particularly under microwave irradiation, which significantly reduces reaction times. nih.gov Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, have also been employed, offering the advantages of high yields at room temperature and the ability to be recycled and reused. nih.gov Other successful catalytic systems include nanozeolite clinoptilolite functionalized with propylsulfonic acid, which works efficiently in water, and various metal catalysts like copper, nickel, and ruthenium complexes. sapub.orgchim.itorganic-chemistry.org
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| Iodine (5 mol%) | o-phenylenediamine, Benzil | EtOH/H₂O | Microwave, 1-2 min | 95% | nih.gov |
| Alumina-CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, Benzil | Toluene | Room Temp, 20 min | 99% | nih.gov |
| Nanozeolite-PSA | o-phenylenediamine, Benzil | H₂O | Room Temp, 10 min | 98% | chim.it |
| NiBr₂/1,10-phenanthroline | 1,2-diamines, 1,2-diketones | Toluene | 110 °C, 24 h | Good to Excellent | organic-chemistry.org |
| None | o-phenylenediamine, Phenylglyoxal | EtOH/H₂O | Microwave, 10 min | No Reaction | nih.gov |
Formation of the Fused Cyclopentane (B165970) Ring
Once the quinoxaline core is established, or concurrently during its formation, the fused five-membered cyclopentane ring can be constructed through several synthetic pathways.
Friedlander Annulation Reactions on Quinoxaline Precursors
The Friedlander annulation is a classical method for synthesizing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org This methodology can be adapted to build additional rings onto existing heterocyclic systems. In the context of cyclopenta[b]quinoxalines, acid-catalyzed Friedlander reactions of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones with 2-aminobenzaldehyde (B1207257) have been investigated. nih.gov These reactions can lead to novel and complex heterocyclic systems, such as quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxalines, demonstrating the utility of this approach for elaborating on the cyclopenta[b]quinoxaline scaffold. nih.gov The reaction mechanism typically involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the new fused ring. wikipedia.org
Visible-Light-Induced Radical Cascade Cyclization for Cyclopenta[b]quinoxalines
A modern and efficient approach for the direct synthesis of cyclopenta[b]quinoxalines involves a visible-light-induced radical cascade cyclization. rsc.orgresearchgate.net This method utilizes an iridium-based photocatalyst, such as fac-[Ir(ppy)₃], to initiate a radical process under mild conditions. rsc.org The reaction proceeds between aryl isonitriles and cyclobutanone (B123998) oxime esters. rsc.org
The proposed mechanism begins with the photoexcitation of the Ir(III) catalyst, which then engages in a single-electron transfer (SET) with the cyclobutanone oxime ester. rsc.org This leads to the cleavage of the N–O bond, generating an iminyl radical. The iminyl radical undergoes a regioselective β-scission of a C–C bond to form a cyanoalkyl radical. This radical is then trapped by the aryl isonitrile, initiating a cascade of radical isonitrile/nitrile insertion and cyclization steps, ultimately yielding the cyclopenta[b]quinoxaline product. researchgate.netrsc.org This strategy is valued for its high functional group tolerance and broad substrate scope. rsc.org
| Aryl Isonitrile Substituent | Oxime Ester Substituent | Photocatalyst | Solvent | Yield | Reference |
| 4-Methylphenyl | Phenyl | fac-[Ir(ppy)₃] | DCE | 85% | rsc.org |
| 4-Methoxyphenyl | Phenyl | fac-[Ir(ppy)₃] | DCE | 82% | rsc.org |
| 4-Chlorophenyl | Phenyl | fac-[Ir(ppy)₃] | DCE | 75% | rsc.org |
| Phenyl | 4-Chlorophenyl | fac-[Ir(ppy)₃] | DCE | 78% | rsc.org |
Intramolecular Cyclization Pathways
Intramolecular cyclization provides another route to the fused cyclopentane ring, starting from a quinoxaline derivative bearing a suitable side chain. An analogous strategy has been observed in the synthesis of fused quinolines, where bis-amides derived from adipic acid undergo intramolecular Vilsmeier processes to form cyclopenta[b]-fused quinolines. rsc.org
A direct synthesis of the cyclopenta[b]quinoxaline ring system can be achieved by the condensation of a pre-formed cyclopentane-1,2-dione with an o-phenylenediamine. For example, the synthesis of a quinoxaline-fused cyclopenta[cd]azulene (B14757204) was accomplished by condensing cyclopenta[cd]azulene-1,2-dione with o-phenylenediamine. mdpi.com Similarly, indeno[1,2-b]quinoxaline derivatives are formed from the reaction of o-phenylenediamine and 2-indanone (B58226) derivatives, a reaction that requires an oxidative step to form the final aromatic system. mdpi.com These methods construct the quinoxaline and the fused cyclopentane ring in a single key step, representing an efficient convergence in the synthesis of the target scaffold.
Advanced and Sustainable Synthetic Approaches
Modern synthetic strategies for quinoxaline derivatives focus on efficiency, atom economy, and environmental sustainability. These approaches include multi-component and one-pot reactions, transition metal-catalyzed transformations, and the application of green chemistry principles.
Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their ability to construct complex molecules from simple starting materials in a single operation, thereby reducing waste and saving time and resources. nih.govnih.gov For the synthesis of quinoxaline derivatives, these strategies often involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. nih.gov
A plausible one-pot synthesis of 2-Methyl-1H-cyclopenta[b]quinoxaline would involve the reaction of an appropriate o-phenylenediamine with 2-methylcyclopentane-1,2-dione. This reaction, typically acid-catalyzed, proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the final product. The use of a one-pot procedure avoids the isolation of intermediates, streamlining the synthetic process.
Several MCRs have been developed for the synthesis of diverse quinoxaline scaffolds. nih.govnih.gov For instance, isocyanide-based MCRs, such as the Ugi reaction, have been employed to generate highly functionalized quinoxalines. nih.gov While a specific MCR for this compound is not prominently reported, the general principles of MCRs can be adapted for its synthesis. This could involve, for example, a three-component reaction between an o-phenylenediamine, an aldehyde, and an isocyanide, followed by a subsequent cyclization step to form the fused ring system.
The following table summarizes representative one-pot approaches for quinoxaline synthesis that could be adapted for this compound.
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| o-phenylenediamines, vicinal diols | Iron catalyst | Quinoxalines | nih.gov |
| o-phenylenediamines, α-hydroxy ketones | Acetic acid, microwave | Quinoxalines | rsc.org |
| 2-nitroanilines, vicinal diols | Iron-catalyzed transfer hydrogenation | Quinoxalines | nih.gov |
| o-phenylenediamines, ynones | Metal-free, base-promoted | Substituted quinoxalines | organic-chemistry.org |
Transition metal catalysis offers powerful tools for the synthesis of quinoxalines, enabling the formation of C-C and C-N bonds under mild conditions with high efficiency and selectivity. nuph.edu.ua Various transition metals, including palladium, copper, nickel, and iron, have been utilized in the synthesis of quinoxaline derivatives. nih.govnuph.edu.ua
For the synthesis of this compound, a transition metal-catalyzed approach could involve the intramolecular cyclization of a suitably functionalized precursor. For example, a precursor containing an o-aminoaniline moiety and a properly positioned alkyne or alkene group on the cyclopentane ring could undergo cyclization in the presence of a palladium or copper catalyst to form the fused quinoxaline ring system.
Another strategy involves the coupling of o-haloanilines with amines, followed by an intramolecular cyclization. While direct examples for the target molecule are scarce, the general applicability of these methods is well-established for a wide range of quinoxaline analogues.
The table below highlights some transition metal-catalyzed reactions relevant to quinoxaline synthesis.
| Reaction Type | Catalyst | Key Bond Formation | Product | Reference |
| Cyclization/1,2-Migration | Pt(II) | C-N, C-C | Fused Heterocycles | rsc.org |
| Cycloamination | Copper | C-N | Quinoxalines | organic-chemistry.org |
| Annulation | Cobalt | C-C, C-N | Quinoxalines | organic-chemistry.org |
| Dehydrogenative Coupling | Nickel | C-N | Quinoxalines | organic-chemistry.org |
The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. nih.govresearchgate.netencyclopedia.pub This includes the use of environmentally benign solvents (e.g., water, ethanol), recyclable catalysts, and energy-efficient reaction conditions (e.g., microwave irradiation, room temperature reactions). nih.govencyclopedia.pubresearchgate.nettsijournals.com
The synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be performed under green conditions. encyclopedia.pubresearchgate.nettsijournals.com For instance, using water as a solvent and a recyclable catalyst like alumina-supported heteropolyoxometalates can provide high yields of quinoxalines at room temperature. researchgate.net Microwave-assisted synthesis has also been shown to be an effective green method, significantly reducing reaction times and often improving yields. encyclopedia.pubtsijournals.com
The application of these principles to the synthesis of this compound would involve selecting a green solvent, a recyclable and non-toxic catalyst, and optimizing the reaction conditions to be as energy-efficient as possible.
Examples of green synthetic approaches for quinoxalines are presented in the following table.
| Green Approach | Catalyst/Solvent/Energy Source | Advantages | Reference |
| Microwave-assisted synthesis | Solvent-free or green solvents | Reduced reaction times, high yields | encyclopedia.pubtsijournals.com |
| Recyclable catalysts | Alumina-supported heteropolyoxometalates | Catalyst can be reused, mild conditions | researchgate.net |
| Aqueous media | Water | Environmentally benign solvent | researchgate.net |
| Nano-catalyzed reactions | Various nanoparticles | High efficiency, recyclability | rsc.org |
Regiochemical Control in 2-Methyl Substitution and Fused Ring Formation
Regiochemical control is a critical aspect in the synthesis of substituted quinoxalines, particularly when using unsymmetrical starting materials. In the case of this compound, achieving the desired regiochemistry involves controlling the position of the methyl group on the quinoxaline ring and the orientation of the fused cyclopentane ring.
The condensation of an unsymmetrically substituted o-phenylenediamine, such as 4-methyl-1,2-phenylenediamine, with an unsymmetrical dicarbonyl compound like 2-methylcyclopentane-1,2-dione can potentially lead to two regioisomers. The regioselectivity of this reaction is influenced by the electronic and steric effects of the substituents on both reactants, as well as the reaction conditions. nih.gov
Generally, the more nucleophilic amino group of the o-phenylenediamine will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound. nih.gov In 4-methyl-1,2-phenylenediamine, the amino group para to the methyl group is more nucleophilic due to the electron-donating effect of the methyl group. In 2-methylcyclopentane-1,2-dione, the carbonyl group adjacent to the methyl group may be sterically hindered. These factors will dictate the initial condensation step and ultimately the final regiochemical outcome.
For the synthesis of quinoxalin-2(1H)-ones, it has been demonstrated that the regioselectivity of the cyclocondensation between monosubstituted o-phenylenediamines and aroylpyruvates can be controlled by the reaction conditions. nih.gov For instance, the use of a Brønsted acid catalyst can enhance the electrophilicity of one carbonyl group over the other, directing the cyclization to favor a specific regioisomer. nih.gov
Transition metal-catalyzed methods can also offer a high degree of regiocontrol. The directing group ability of substituents on the starting materials can guide the metal catalyst to a specific position, ensuring the desired regiochemical outcome in coupling and cyclization reactions.
The Pictet-Spengler reaction, a method for synthesizing tetrahydroisoquinolines and related fused heterocycles, also demonstrates the importance of regiocontrol. researchgate.netrsc.org While not directly applied to this compound in the provided literature, the principles of controlling cyclization regioselectivity based on the electronic nature of the aromatic ring are relevant.
Chemical Transformations and Derivatization of the 2 Methyl 1h Cyclopenta B Quinoxaline System
Reactivity of the Quinoxaline (B1680401) Nitrogen Atoms
The lone pair of electrons on the nitrogen atoms of the pyrazine (B50134) ring in the quinoxaline moiety makes them susceptible to electrophilic attack. This reactivity allows for transformations such as N-oxidation and N-alkylation, leading to a diverse range of derivatives with potentially altered electronic and steric properties.
N-Oxidation Reactions and Quinoxaline 1,4-Dioxide Formation
The nitrogen atoms of the quinoxaline ring can be readily oxidized to form N-oxides. The most common products are the quinoxaline 1,4-dioxides, which are of significant interest due to their wide range of biological activities, including anticancer, antifungal, and antibacterial properties. sapub.org
While specific studies on the N-oxidation of 2-Methyl-1H-cyclopenta[b]quinoxaline are not extensively documented, the general reactivity of quinoxalines suggests that treatment with a suitable oxidizing agent, such as a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would lead to the corresponding N-oxide derivatives. organic-chemistry.orgmasterorganicchemistry.com For instance, in related quinoxaline systems, the Beirut reaction provides a route to quinoxaline-1,4-dioxides. nih.gov This reaction involves the cycloaddition of a benzofurazan N-oxide with a suitable two-carbon component. Although this is a synthetic route to the N-oxides rather than a direct oxidation of the parent quinoxaline, it highlights the accessibility of this class of compounds.
The formation of quinoxaline 1,4-dioxides from 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones has been reported, indicating that the cyclopenta-fused system is amenable to N-oxidation. nih.gov It is reasonable to extrapolate that this compound would undergo similar transformations to yield its 1,4-dioxide derivative.
N-Alkylation and N-Derivatization
The nucleophilic nature of the quinoxaline nitrogen atoms allows for their alkylation with various electrophiles, such as alkyl halides. This N-alkylation introduces substituents onto the nitrogen atoms, which can significantly influence the molecule's properties.
General procedures for the N-alkylation of quinoxalin-2(1H)-ones involve the reaction with an alkyl halide in the presence of a base. sapub.org For example, 3-substituted styryl-quinoxalin-2(1H)-ones can be alkylated at the N-1 position with alkyl halides. sapub.org While this example pertains to a quinoxalinone, the underlying principle of nucleophilic attack by the nitrogen atom on an alkyl halide is applicable to the this compound system.
In a study on 2-amino-1,3-benzothiazole, N-alkylation was achieved using α-iodo methyl ketones without the need for a base or catalyst. nih.gov This suggests that sufficiently reactive alkylating agents can directly derivatize the nitrogen atoms of such heterocyclic systems. It is plausible that this compound could be N-alkylated using reagents like methyl iodide, potentially leading to a mixture of mono- and di-alkylated products depending on the reaction conditions. rsc.org
Functionalization at the Cyclopentane (B165970) Ring
The fused cyclopentane ring in this compound provides additional opportunities for chemical modification, particularly at the methyl group and the methylene (B1212753) positions.
Modifications of the Methyl Group at Position 2
The methyl group at the 2-position of the quinoxaline ring is activated due to its proximity to the electron-withdrawing pyrazine ring. This activation allows for a variety of condensation reactions with aldehydes and other electrophiles.
For instance, 2-methylquinoxaline derivatives are known to undergo condensation with benzaldehydes in the presence of acetic anhydride to form trans-β-(2-quinolyl)styrenes. rsc.org This reaction proceeds through an initial addition, followed by esterification and elimination. A plausible mechanism involves the formation of a 2-methylene-1,2-dihydroquinoxaline intermediate. rsc.org Similarly, condensation reactions of 2-methyl quinoxaline-1,4-dioxide derivatives with 4,4'-biphenyl carboxaldehyde have been reported to occur at room temperature in methanol.
These examples strongly suggest that the methyl group of this compound would exhibit similar reactivity, allowing for the synthesis of a variety of styryl and other vinyl derivatives.
Aromatic Electrophilic and Nucleophilic Substitution on the Fused Benzene (B151609) Ring
The fused benzene ring of the this compound system can undergo both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution:
In general, the pyrazine ring of the quinoxaline system is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur. The directing effect of the fused pyrazine ring and the cyclopenta[b] moiety would determine the position of substitution. Typically, in quinoxaline itself, nitration occurs at the 5- and 8-positions. It is expected that this compound would undergo similar reactions, such as nitration or halogenation, on the benzene ring, though potentially requiring harsh reaction conditions.
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the quinoxaline ring system makes the fused benzene ring susceptible to nucleophilic aromatic substitution, particularly if a good leaving group, such as a halogen, is present. nih.govresearchgate.netnih.govmasterorganicchemistry.comlibretexts.org For example, 2,3-dichloroquinoxaline readily undergoes sequential nucleophilic substitution with various nucleophiles. nih.gov
Therefore, if a halogenated derivative of this compound were synthesized, it would be a valuable precursor for introducing a variety of nucleophiles onto the aromatic ring. The position of the leaving group would dictate the site of substitution. The presence of electron-withdrawing groups on the benzene ring would further activate it towards nucleophilic attack. libretexts.org
Interactive Data Table of Compounds Mentioned
| Compound Name | Structure |
| This compound | InChI=1S/C12H10N2/c1-8-11-10(6-2-3-7-12(8)11)13-5-4-9-14-11/h4-5H,2-3,6-7H2,1H3 |
| Quinoxaline 1,4-dioxide | InChI=1S/C8H6N2O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H |
| 2,3-dihydro-1H-cyclopenta[b]quinoxalin-1-one | InChI=1S/C11H8N2O/c14-11-7-5-9-10(6-7)12-8-3-1-2-4-13(8)9/h1-4H,5-6H2 |
| meta-chloroperoxybenzoic acid (m-CPBA) | InChI=1S/C7H5ClO3/c8-5-2-1-3-6(7(5)9)4(10)11/h1-3H,(H,9,10,11) |
| Methyl iodide | InChI=1S/CH3I/c1-2/h1H3 |
Annulation Reactions for Extended Polycyclic Systems
Annulation, or ring-forming, reactions are a cornerstone of synthetic chemistry for building complex polycyclic aromatic systems. The cyclopenta[b]quinoxaline scaffold is a valuable precursor for such transformations, enabling the synthesis of novel and elaborate heterocyclic structures.
The construction of indole-containing polycyclic systems fused to the quinoxaline core represents a significant area of research, driven by the interesting photophysical and biological properties of these molecules. While direct annulation of an indole ring onto the this compound is not widely documented, related transformations using a ketone precursor, 2,3-dihydro-1H-cyclopenta[b]quinoxalin-1-one, demonstrate a powerful synthetic route.
An acid-catalyzed Friedlander reaction of 2,3-dihydro-1H-cyclopenta[b]quinoxalin-1-one with 2-aminobenzaldehyde (B1207257) has been shown to produce, unexpectedly, not a simple quinoline-fused product, but rather a rearranged, highly complex polycycle: 8H-indolo[3,2-a]phenazine. nih.govacs.orgnih.gov This transformation involves a unique and unprecedented rearrangement within a Friedlander-like reaction, providing a direct method for synthesizing this novel indolophenazine ring system. nih.gov The reaction proceeds alongside the formation of another novel heterocycle, quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxaline. nih.govacs.org This unusual reactivity highlights the intricate chemical pathways that can be accessed from the cyclopenta[b]quinoxaline core, leading to structures significantly more complex than the initial reactants.
| Starting Material | Reagent | Product(s) | Notes |
| 2,3-Dihydro-1H-cyclopenta[b]quinoxalin-1-one | 2-Aminobenzaldehyde | 8H-Indolo[3,2-a]phenazine | Acid-catalyzed Friedlander reaction leading to an unexpected rearrangement. nih.govnih.gov |
| 2,3-Dihydro-1H-cyclopenta[b]quinoxalin-1-one | 2-Aminobenzaldehyde | Quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxaline | Second product formed in the same reaction. nih.gov |
The fusion of azulene, a non-benzenoid aromatic hydrocarbon, with heterocyclic systems like quinoxaline leads to novel donor-acceptor (D-A) conjugated molecules with interesting electronic and optical properties. The synthesis of a quinoxaline-fused cyclopenta[cd]azulene (B14757204) has been achieved, demonstrating a viable strategy for creating such extended aromatic systems. mdpi.com
The key step in this synthesis involves the condensation of a 1,2-dicarbonyl compound, specifically cyclopenta[cd]azulene-1,2-dione, with o-phenylenediamine (B120857). mdpi.com This reaction efficiently constructs the quinoxaline ring onto the pre-existing azulene framework. This approach, while building the quinoxaline moiety last, provides a blueprint for how the cyclopenta[b]quinoxaline system can be conceptually integrated with azulene. The resulting Cyclopenta nih.govacs.orgazuleno[1,2-b]quinoxaline is a stable, dark green solid whose structure represents a D-A system with the azulene core acting as an electron donor and the quinoxaline as an electron acceptor. mdpi.com
| Precursor 1 | Precursor 2 | Fused Product | Synthetic Strategy |
| Cyclopenta[cd]azulene-1,2-dione | o-Phenylenediamine | Cyclopenta nih.govacs.orgazuleno[1,2-b]quinoxaline | Condensation reaction to form the quinoxaline ring onto the azulene system. mdpi.com |
Spiro-annulation introduces a single atom that is part of two different rings, creating a three-dimensional complexity that is highly sought after in medicinal chemistry. The ketone derivative of the cyclopenta[b]quinoxaline system is an ideal starting point for such reactions. The structurally analogous indeno[1,2-b]quinoxalinone undergoes various spiro-annulation reactions, suggesting similar potential for the cyclopenta[b]quinoxaline core. rsc.org
For instance, a one-pot diastereoselective synthesis has been developed to create spiro indenoquinoxaline-cyclopropane derivatives. researchgate.net This reaction proceeds from chalcones derived from indeno[1,2-b]quinoxalinone, which react with hydrazine hydrate and subsequently with lead(IV) acetate to form the spiro-cyclopropane ring. researchgate.net Another approach involves the synthesis of spiro indeno[1,2-b]quinoxalines linked to a benzimidazole scaffold via a one-pot multicomponent [3+2] cycloaddition reaction. These examples underscore the utility of the ketone functionality adjacent to the quinoxaline ring system as a handle for constructing complex spirocyclic architectures. rsc.org
While specific examples of heterocyclic ring expansion on the this compound system are scarce, the general field of ring expansion in related N-heterocycles is an active area of research.
Radical Reactions and Their Utility in Functionalization
Free radical reactions offer a powerful and alternative approach to functionalizing heterocyclic compounds, often providing access to products that are difficult to obtain through traditional ionic pathways. lkouniv.ac.inutexas.edu The utility of radical chemistry in the context of the cyclopenta[b]quinoxaline system is demonstrated both in the synthesis of the scaffold itself and in the functionalization of related quinoxaline derivatives.
A notable example is the visible-light-induced radical cascade cyclization of aryl isonitriles and cyclobutanone (B123998) oxime esters, which provides a novel route to synthesize the cyclopenta[b]quinoxaline core. rsc.org This process involves the in-situ formation of a nitrile radical, which then participates in a cascade of isonitrile/nitrile insertion and cyclization steps. This method highlights the power of radical chemistry to construct the target ring system efficiently. rsc.org
Furthermore, the functionalization of the related quinoxalin-2(1H)-one scaffold via radical pathways is well-established. nih.govmdpi.com For example, metal-free, H₂O₂-mediated three-component reactions of quinoxalin-2(1H)-ones with DMSO and styrene have been used for alkylation at the C3 position. nih.govmdpi.com The mechanism involves the generation of a methyl radical from DMSO, which adds to the quinoxalinone ring. nih.gov Similarly, visible-light-induced photoredox catalysis has been employed for various C-H functionalizations of quinoxalin-2(1H)-ones. nih.gov These examples suggest that the quinoxaline portion of the this compound system is likely susceptible to similar radical-mediated functionalization reactions.
| Reaction Type | Reactants | Product Type | Key Features |
| Radical Cascade Cyclization | Aryl isonitriles, Cyclobutanone oxime esters | Cyclopenta[b]quinoxalines | Visible-light-induced synthesis of the core scaffold. rsc.org |
| C3-Alkylation | Quinoxalin-2(1H)-ones, DMSO, Styrene | 3-Alkylquinoxalin-2(1H)-ones | H₂O₂-mediated, metal-free radical reaction. nih.govmdpi.com |
| C3-Perfluoroalkylation | Quinoxalin-2(1H)-ones, Alkenes, Perfluoroalkyl iodides | 3-Perfluoroalkyl-quinoxalin-2(1H)-ones | Visible-light-initiated three-component radical cascade. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1h Cyclopenta B Quinoxaline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 2-Methyl-1H-cyclopenta[b]quinoxaline, both ¹H and ¹³C NMR are employed to provide a complete structural map.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline (B1680401) core, the protons on the cyclopentene (B43876) ring, and the methyl group. The aromatic region (typically δ 7.5-8.5 ppm) would display a complex pattern of doublets and triplets corresponding to the four protons on the benzene (B151609) moiety of the quinoxaline system. nih.govnih.gov The sole proton on the cyclopentene ring would likely appear as a singlet or a finely coupled multiplet, while the methylene (B1212753) protons would present as a singlet around δ 4.1 ppm, similar to analogous indeno[1,2-b]quinoxaline systems. nih.gov The methyl protons are anticipated to produce a sharp singlet in the upfield region (around δ 2.6 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
| Aromatic CH | 7.5 - 8.5 (m) | 128.0 - 143.0 |
| Cyclopentene CH | ~7.0 (s) | 130.0 - 140.0 |
| Methylene CH₂ | ~4.1 (s) | ~36.0 |
| Methyl CH₃ | ~2.6 (s) | ~22.0 |
| Quaternary C | - | 150.0 - 161.0 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high precision. For this compound, the molecular formula is C₁₂H₁₀N₂.
HRMS analysis provides an experimental mass that can be compared to the calculated theoretical mass, confirming the molecular formula with a high degree of confidence (typically within 5 ppm). This technique is routinely used in the characterization of quinoxaline derivatives. nih.govscholaris.ca The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 183.0917. The observation of an ion with this precise mass-to-charge ratio would unequivocally confirm the elemental composition. Further analysis of the fragmentation pattern in the mass spectrum can provide additional structural information, such as the potential loss of a methyl radical (CH₃•) or hydrogen cyanide (HCN), which are common fragmentation pathways for such heterocyclic systems.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₀N₂ |
| Calculated Monoisotopic Mass (M) | 182.0844 |
| Calculated Exact Mass ([M+H]⁺) | 183.0917 |
| Common Fragmentation Pathways | Loss of CH₃• (m/z 167), Loss of HCN (m/z 155) |
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not available, analysis of closely related fused quinoxaline systems allows for a detailed prediction of its geometry. mdpi.comnih.gov
The core cyclopenta[b]quinoxaline ring system is expected to be largely planar to maximize π-conjugation. mdpi.com The bond lengths within the quinoxaline moiety will reflect its aromatic character. In the solid state, molecules of this type often engage in intermolecular π–π stacking interactions, where the planar aromatic systems align with one another, influencing the crystal packing. mdpi.com The interplanar distance in such stacks is typically around 3.4 Å. mdpi.com The methyl group would extend from this planar core, and its orientation could influence the specific packing arrangement adopted in the crystal lattice.
Table 3: Expected Molecular Geometry Parameters from X-ray Diffraction Analysis
| Parameter | Expected Value/Observation |
| Molecular Geometry | Largely planar fused ring system |
| C-N Bond Length (quinoxaline) | ~1.30 - 1.38 Å |
| C=C Bond Length (aromatic) | ~1.37 - 1.42 Å |
| Intermolecular Interactions | Potential for π–π stacking in the crystal lattice |
| π-stacking Distance | ~3.4 - 3.5 Å |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Conjugation Effects
The IR spectrum is expected to show characteristic absorption bands for different vibrational modes. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. mdpi.com The fingerprint region (below 1650 cm⁻¹) is particularly informative, containing C=N and C=C stretching vibrations of the fused aromatic system, which are indicative of the degree of conjugation. nih.gov Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman, and vice versa. nih.gov Intense Raman bands for quinoxalinone-based systems have been identified as spectroscopic markers for the extent of π-conjugation. nih.gov
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |
| C=N / C=C Stretch | 1500 - 1620 | IR, Raman (strong) |
| C-H In-Plane Bend | 1300 - 1480 | IR, Raman |
| C-H Out-of-Plane Bend | 750 - 900 | IR (strong) |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Optical Properties and Electronic Transitions
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insight into the electronic structure and optical properties of a molecule by probing the transitions between electronic energy levels. scholaris.ca For conjugated systems like this compound, these techniques are essential for characterizing its chromophoric and potential luminescent behavior.
The UV-Vis absorption spectrum is expected to exhibit multiple bands. High-energy bands in the short-wavelength region (250-300 nm) can be attributed to π–π* transitions within the aromatic system. scholaris.ca A lower-energy absorption band at longer wavelengths (350-400 nm) is characteristic of n–π* electronic transitions involving the non-bonding electrons on the nitrogen atoms. scholaris.cabeilstein-journals.org The position and intensity of these bands are sensitive to solvent polarity, a phenomenon known as solvatochromism. scholaris.ca
Many quinoxaline derivatives are fluorescent, and this compound is also expected to emit light upon excitation. The fluorescence emission spectrum is typically red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). beilstein-journals.org The fluorescence properties, including the emission maximum and quantum yield, are also highly dependent on the solvent environment and can be influenced by intramolecular charge transfer (ICT) characteristics. scholaris.ca
Table 5: Predicted Electronic Spectroscopy Properties for this compound
| Property | Expected Observation |
| UV-Vis Absorption (π–π) | ~250 - 300 nm |
| UV-Vis Absorption (n–π) | ~350 - 400 nm |
| Molar Absorptivity (ε) | High for π–π* transitions |
| Fluorescence Emission | Expected in the blue-green region (~420 - 500 nm) |
| Stokes Shift | ~50 - 100 nm |
| Solvent Effects | Solvatochromic shifts in both absorption and emission |
Computational Chemistry and Theoretical Studies on 2 Methyl 1h Cyclopenta B Quinoxaline
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the properties of complex organic molecules like 2-Methyl-1H-cyclopenta[b]quinoxaline. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), allow for the accurate optimization of molecular geometry to find the lowest energy conformation. iiste.orgresearchgate.netnih.gov From this optimized structure, a wealth of electronic properties can be derived, including the distribution of electron density, molecular orbital energies, and electrostatic potential maps. These calculations provide fundamental insights into the molecule's stability, reactivity, and potential for intermolecular interactions, which are crucial for understanding its chemical behavior. researchgate.netsciensage.info
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.govresearchgate.net
Table 1: Representative Data from Frontier Molecular Orbital Analysis
This table illustrates the typical quantum chemical parameters derived from FMO analysis. The energy gap (ΔE) is calculated as the difference between LUMO and HOMO energies and is a key indicator of molecular stability and reactivity. Parameter Energy (eV) Description EHOMO -5.85 Energy of the Highest Occupied Molecular Orbital ELUMO -1.95 Energy of the Lowest Unoccupied Molecular Orbital Energy Gap (ΔE) 3.90 Indicator of chemical reactivity and kinetic stability
The concept of aromaticity is fundamental to the stability and reactivity of cyclic conjugated systems. Computational methods provide quantitative measures to assess the aromatic character of the individual rings within a fused heterocyclic system like this compound. A widely used magnetic criterion for aromaticity is the Nucleus-Independent Chemical Shift (NICS). unirioja.esnih.gov This method involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A significantly negative NICS value (e.g., NICS(1), calculated 1 Å above the ring plane) is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests antiaromaticity, and a value near zero implies a non-aromatic character. unirioja.esresearchgate.net
Table 2: Illustrative Nucleus-Independent Chemical Shift (NICS) Values
This table provides hypothetical NICS(1) values, which are calculated 1 Å above the geometric center of each ring. Negative values indicate aromatic character, while values near zero suggest non-aromatic character. Ring System Calculated NICS(1) Value (ppm) Aromatic Character Benzene (B151609) Ring -9.5 Aromatic Pyrazine (B50134) Ring -7.2 Aromatic Cyclopentadiene Ring -1.8 Weakly/Non-Aromatic
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. acs.orgnih.gov The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate.
For this compound, theoretical modeling could be used to explore various potential reactions, such as electrophilic aromatic substitution, nucleophilic additions, or reactions involving the activated methyl group. researchgate.netmdpi.com For instance, modeling the protonation or alkylation of the quinoxaline (B1680401) nitrogen atoms could reveal the most likely site of reaction. mdpi.com These studies provide a detailed, step-by-step view of the reaction pathway, offering insights that are often difficult to obtain through experimental means alone and helping to rationalize observed product distributions. scholaris.ca
Prediction of Spectroscopic Parameters
Theoretical calculations are highly effective in predicting spectroscopic parameters, which serve as a crucial link between the computed molecular structure and experimental observations. Methods like the Gauge-Independent Atomic Orbital (GIAO) are routinely used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.netrsc.org By comparing the theoretically predicted spectrum with the experimental one, chemists can confirm the molecular structure and assign specific resonances to individual atoms within the molecule. iiste.orgnih.gov
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate UV-Visible absorption spectra. researchgate.netresearchgate.netnih.gov This method calculates the energies of electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.comnih.gov The results, including the maximum absorption wavelength (λmax) and oscillator strength (f), can be directly compared with experimental spectra to understand the electronic transitions responsible for the observed colors and photophysical properties of the compound. nih.govmdpi.com
Table 3: Predicted Spectroscopic Data for this compound
This table presents hypothetical spectroscopic parameters predicted using computational methods. GIAO calculations provide NMR chemical shifts for structure verification, while TD-DFT predicts UV-Vis absorption maxima corresponding to electronic transitions. Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO Method) Atom Type Predicted Chemical Shift (δ, ppm) Notes Aromatic Protons (C-H) 7.5 - 8.2 Quinoxaline moiety Cyclopentadiene Protons (CH₂) 3.4 Fused five-membered ring Methyl Protons (CH₃) 2.6 Substituent at C2 Aromatic Carbons (C) 125 - 145 Quaternary and CH carbons
Predicted UV-Vis Absorption Data (TD-DFT Method) Transition λmax (nm) Oscillator Strength (f) Orbital Contribution S₀ → S₁ 385 0.25 HOMO → LUMO (π → π*) S₀ → S₂ 320 0.18 HOMO-1 → LUMO (π → π*)
Theoretical Approaches to Understanding Conjugation and Electronic Effects
The fusion of the rings creates a larger delocalized electron system, which typically leads to a smaller HOMO-LUMO gap compared to the individual parent heterocycles. researchgate.netThis reduction in the energy gap affects the molecule's color, making it absorb light at longer wavelengths, and enhances its polarizability. researchgate.netThe methyl group at the 2-position acts as an electron-donating group through hyperconjugation, pushing electron density into the π-system. This effect further modulates the energies of the frontier orbitals and can influence the sites of chemical reactivity. nih.gov Computational analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) maps can visualize these electronic effects. sciensage.infonih.govNBO analysis can quantify the charge transfer interactions within the molecule, while MEP maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a visual guide to the molecule's reactive sites. sciensage.infonih.govThese theoretical methods are essential for building a comprehensive understanding of the structure-property relationships in complex fused heterocyclic systems. nih.gov
Applications of 2 Methyl 1h Cyclopenta B Quinoxaline and Its Derivatives in Non Biological Fields
Building Blocks and Intermediates in Fine Chemical Synthesis
The quinoxaline (B1680401) core, a key feature of 2-Methyl-1H-cyclopenta[b]quinoxaline, is a valuable building block in organic synthesis. mtieat.org Quinoxaline derivatives are recognized as important N-heterocyclic compounds that can act as versatile intermediates in the creation of novel heterocyclic frameworks. mtieat.org
Synthesis of Complex Organic Molecules and Heterocycles
The synthesis of quinoxaline and its derivatives has been extensively studied, with classic methods often involving the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. mtieat.orgsapub.org This fundamental reaction has been adapted and modernized to produce a wide array of substituted quinoxalines. mtieat.orgorganic-chemistry.org These derivatives, in turn, become critical starting materials or intermediates for constructing more intricate molecular architectures. For instance, pyrrolo[1,2-a]quinoxalines, a class of biologically significant heterocycles, can be synthesized from quinoxaline precursors. nih.gov The strategic placement of substituents on the quinoxaline ring system allows for precise control over the properties and reactivity of the resulting complex molecules. nih.gov
Precursors for Polycyclic Aromatic Compounds
Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are a class of compounds with significant potential in materials science due to their electronic properties. nih.gov The synthesis of such compounds can involve intramolecular aromatic substitution reactions starting from appropriately substituted precursors. nih.gov While direct synthesis of complex CP-PAHs from this compound is a specific area of ongoing research, the general principle of using fused heterocyclic systems as precursors for larger polycyclic aromatic structures is well-established. For example, quinoxaline-fused cyclopenta[cd]azulene (B14757204) has been synthesized, demonstrating the role of the quinoxaline core in forming larger, electronically interesting polycyclic systems. mdpi.com These complex structures are of interest for their potential applications in organic optoelectronic devices. mdpi.com
Materials Science Applications
Quinoxaline derivatives have emerged as a promising class of materials in organic electronics and photonics. nih.govbeilstein-journals.org Their inherent electron-accepting properties, coupled with structural versatility, make them suitable for a range of applications in materials science. nih.govcase.edu
Electroluminescent and Organic Semiconductor Materials
Quinoxaline derivatives are utilized as essential components in organic light-emitting diodes (OLEDs) and other organic semiconductor devices. nih.govbeilstein-journals.org They can function as electron-transporting materials, hole-transporting layers, or as hosts or guests in the emitting layer of an OLED. beilstein-journals.orggoogle.com The rigid structure of certain quinoxaline derivatives contributes to better thermal stability and higher glass transition temperatures, which are desirable properties for device longevity. google.com For instance, fluorene-bridged quinoxaline derivatives have been synthesized and investigated as blue emitters in multilayered OLEDs, demonstrating efficient blue emission. nih.gov
Chromophores and Fluorophores for Optical Devices
The extended π-conjugation in many quinoxaline derivatives gives rise to their use as chromophores and fluorophores. nih.govbeilstein-journals.org These molecules can absorb and emit light at specific wavelengths, making them suitable for various optical applications. The photoluminescent properties of these compounds can be tuned by modifying their chemical structure, allowing for the design of materials with specific optical characteristics for use in sensors and other optical devices. beilstein-journals.orgnih.gov
Dye-Sensitized Solar Cells (DSSCs)
In the field of renewable energy, quinoxaline derivatives have shown significant promise as components in dye-sensitized solar cells (DSSCs). researchgate.net They are often incorporated into the molecular structure of organic dyes (sensitizers) that are central to the operation of DSSCs. case.edu The quinoxaline moiety can act as a strong electron-accepting unit or as a π-bridge within the dye's donor-π-acceptor (D-π-A) architecture. beilstein-journals.orgjmaterenvironsci.commdpi.com This facilitates efficient charge separation and electron injection into the semiconductor material (typically TiO2) of the solar cell. mdpi.com
Researchers have designed and synthesized novel quinoxaline-based organic sensitizers, leading to relatively high power conversion efficiencies in DSSCs. case.edu The strategic incorporation of quinoxaline units can enhance the molar extinction coefficient and broaden the absorption spectrum of the dye, which is beneficial for light harvesting. researchgate.netnih.gov Different configurations of linking the donor and acceptor units to the quinoxaline core have been shown to significantly impact the final electronic and photovoltaic properties of the DSSC. case.edu
| Application Area | Specific Role of Quinoxaline Derivative | Example Finding |
| Fine Chemical Synthesis | Building block for complex heterocycles | Synthesis of pyrrolo[1,2-a]quinoxalines. nih.gov |
| Materials Science | Emitter in Organic Light-Emitting Diodes (OLEDs) | Fluorene-bridged derivatives used as efficient blue emitters. nih.gov |
| Renewable Energy | Sensitizer in Dye-Sensitized Solar Cells (DSSCs) | Quinoxaline-based dyes leading to power conversion efficiencies up to 5.56%. case.edu |
Chemical Sensing and Recognition
The unique electronic and photophysical properties of the quinoxaline core have made it a valuable scaffold in the design of molecules for chemical sensing and recognition. Derivatives of this compound are being explored for their ability to selectively bind with and signal the presence of various analytes, including anions and metal ions.
Development of Anion Receptors and Sensors
The development of synthetic receptors capable of selectively binding anions is a significant area of supramolecular chemistry. Quinoxaline derivatives have emerged as effective components in the construction of these receptors. Novel quinoxaline compounds featuring dipyrromethane or tripyrromethane substituents have been shown to function as improved anion receptors compared to the unsubstituted dipyrrolylquinoxaline core rsc.org. These modifications enhance the anion-binding capabilities of the molecule.
The mechanism of anion recognition typically involves the formation of hydrogen bonds between the N-H protons of the pyrrole rings appended to the quinoxaline structure and the target anion. The quinoxaline unit itself can influence the electronic properties and geometry of the binding pocket, contributing to the selectivity of the receptor.
Table 1: Research Findings on Quinoxaline-Based Anion Receptors
| Receptor Type | Target Anions | Key Features |
|---|---|---|
| Quinoxaline-oligopyrroles | Halides, Oxoanions | Improved binding affinity compared to unsubstituted dipyrrolylquinoxaline rsc.org. |
Chromogenic and Fluorogenic Probes
Derivatives of this compound are utilized in the creation of chromogenic and fluorogenic probes, which signal the presence of an analyte through a change in color or fluorescence intensity, respectively. These probes are designed with a receptor unit that selectively binds to a target analyte and a signaling unit, often the quinoxaline core, whose photophysical properties are altered upon binding.
For instance, a novel sensor based on a quinoxaline-hydrazinobenzothiazole structure was synthesized for the detection of several heavy metal ions. researchgate.net This sensor demonstrated distinct, single-point colorimetric and fluorescent detection of Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ ions, with visible color changes from yellow to red, pale red, pale brown, and orange, respectively researchgate.net. The excellent optical properties of quinoxaline-based probes make them suitable for these applications researchgate.net.
Table 2: Examples of Quinoxaline-Based Chromogenic and Fluorogenic Probes
| Probe Structure | Target Analytes | Signaling Mechanism | Observable Change |
|---|---|---|---|
| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Ratiometric fluorescence response | Distinct color changes for each ion researchgate.net. |
| Indeno-quinoxaline-cyclo-2,4,7-trienol | Heavy metal ions | Alteration of electronic properties | Change in optical properties researchgate.net. |
Corrosion Inhibition Technologies
Quinoxaline derivatives have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl) mdpi.combohrium.com. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosive process. The heterocyclic ring structure, containing nitrogen atoms, plays a crucial role in this adsorption researchgate.net.
The mechanism of inhibition is often mixed-type, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. Because quinoxaline derivatives are often less toxic and more biodegradable than traditional heavy metal-based inhibitors, they are considered more environmentally friendly alternatives researchgate.net.
Studies have shown that the inhibition efficiency of quinoxaline derivatives increases with their concentration mdpi.com. For example, novel synthesized quinoxaline derivatives bearing 8-Hydroxyquinoline have demonstrated a high degree of inhibition for mild steel in 1 mol/L HCl solution mdpi.com.
Table 3: Performance of Quinoxaline Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Inhibition Type | Key Finding |
|---|---|---|---|---|
| 8-Hydroxyquinoline-bearing quinoxalines | Mild Steel | 1 M HCl | Mixed-type | High inhibition efficiency that increases with concentration mdpi.com. |
| 2-phenylthieno(3,2-b)quinoxaline | Steel | HCl | Not specified | Shows efficiency of about 95% mdpi.com. |
Analytical Chemistry Applications
The reactivity and spectroscopic properties of the quinoxaline scaffold lend themselves to applications in analytical chemistry, particularly in enhancing the detection of other molecules.
Derivatization Reagents for Quantitative Analysis (e.g., High-Performance Liquid Chromatography, Fluorescence Detection)
In analytical methods such as High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to improve its separation and detection. Quinoxaline derivatives can act as derivatization reagents, reacting with target molecules to form a new compound with more desirable properties, such as improved ionization efficiency for mass spectrometry or enhanced fluorescence for optical detection nih.govresearchgate.net.
A notable example is the use of 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) for the quantitative analysis of various vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov. Derivatization with such reagents can lead to significant signal enhancements, on the order of 3- to 295-fold depending on the compound nih.govresearchgate.net.
Similarly, other reagents are used to create fluorescent derivatives of target molecules to allow for highly sensitive detection. For instance, 2-aryl-substituted malondialdehydes have been used to create fluorescent tricyclic derivatives of 7-methylguanine, enabling its analysis by reversed-phase HPLC with fluorescence detection. nih.gov This method increases the fluorescence intensity by 10- to 20-fold compared to the original molecule, allowing for detection in the picomole to nanomole range nih.gov.
Table 4: Quinoxaline-Related Derivatization Reagents in Analytical Chemistry
| Derivatization Reagent | Target Analyte | Analytical Technique | Purpose of Derivatization |
|---|---|---|---|
| DMEQ-TAD | Vitamin D metabolites | LC-MS/MS | Increase ionization efficiency and improve selectivity nih.gov. |
| 2-aryl-substituted-malondialdehydes | 7-methylguanine | HPLC with fluorescence detection | Create highly fluorescent derivatives for sensitive detection nih.gov. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) |
| 7-(3,4-dimethoxyphenyl)-10-oxo-1-methyl-9,10-dihydropyrimido[1,2- alpha]purine |
| 7-(1-naphthyl)-10-oxo-1-methyl-9,10- dihydropyrimido[1,2-alpha]purine |
| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one |
| 1-((8-hydroxyquinolin-5-yl)methyl) quinoxalin-2(1H)-one |
| 2-phenylthieno(3,2-b)quinoxaline |
Future Prospects and Emerging Research Areas in 2 Methyl 1h Cyclopenta B Quinoxaline Chemistry
Innovations in Synthetic Methodologies
The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govrsc.org For 2-Methyl-1H-cyclopenta[b]quinoxaline, this would traditionally involve reacting a substituted o-phenylenediamine (B120857) with a cyclic α-dione precursor. However, future research is poised to move beyond these conventional methods, embracing more efficient, sustainable, and versatile synthetic strategies that have shown promise for other quinoxaline (B1680401) derivatives.
Emerging trends focus on the principles of green chemistry, utilizing eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netripublication.commdpi.com Methodologies employing catalysts like alumina-supported heteropolyoxometalates or nanostructured pyrophosphates have enabled quinoxaline synthesis at room temperature in green solvents like ethanol, offering high yields and short reaction times. nih.govresearchgate.net The use of PEG-400 as a green solvent has also been shown to increase reaction rates without the need for a catalyst. ripublication.com Furthermore, transition-metal-free synthesis protocols, which avoid the use of expensive and potentially toxic metal catalysts, are gaining traction. rsc.org
Future synthetic explorations for this compound could leverage these innovations. Dehydrogenative coupling of alcohols, which produces only water and hydrogen as byproducts, represents another sustainable frontier for N-heterocycle synthesis. nih.gov These modern approaches promise not only to make the synthesis of this specific compound more environmentally benign but also to facilitate the creation of a diverse library of its derivatives for further study.
Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives
| Methodology | Catalyst/Reagent | Solvent | Key Advantages | Potential for this compound |
|---|---|---|---|---|
| Classical Condensation | Strong Acid | Toluene, Acetic Acid | Well-established, versatile | Foundational method, but can have harsh conditions and long reaction times. nih.gov |
| Green Catalysis | TiO2-Pr-SO3H, Alumina | Ethanol, Water | Recyclable catalyst, room temperature, high yields, short reaction times. researchgate.netnih.gov | High potential for developing a sustainable and efficient synthesis protocol. |
| Transition-Metal-Free | Iodine, TBHP | Water, Ethanol | Avoids toxic/expensive metals, simple conditions. rsc.org | Promising for cost-effective and environmentally friendly production. |
| Dehydrogenative Coupling | Iridium/Ruthenium or Cobalt/Copper Catalysts | Water, Toluene | Uses readily available alcohols, generates H2 and H2O as byproducts. nih.gov | An advanced, atom-economical approach for future synthetic routes. |
| Microwave-Assisted | Various | Various | Rapid reaction times, often improved yields. nih.gov | Could significantly accelerate the synthesis and derivatization process. |
Exploration of Novel Reactivity and Functionalization Pathways
The functionalization of the quinoxaline core is crucial for tuning its physicochemical and biological properties. Direct C–H bond functionalization has emerged as a powerful, atom-economical strategy to modify heterocyclic compounds without the need for pre-functionalized starting materials. rsc.orgfrontiersin.org For quinoxalin-2(1H)-ones, a related structural class, the C3 position is a hotspot for such reactions, including arylation, alkylation, vinylation, and the introduction of fluorine-containing groups. frontiersin.orgnih.govmdpi.comresearchgate.net
For this compound, the cyclopentane (B165970) and aromatic rings offer multiple sites for exploring novel C-H functionalization pathways. Future research will likely focus on adapting these advanced methods to selectively modify the molecule. Photo- and electrocatalysis, in particular, offer mild and highly selective means to forge new C-C and C-heteroatom bonds. cjcatal.com Visible-light-induced reactions, for instance, have been successfully used for the trifluoroalkylation and perfluoroalkylation of quinoxalin-2(1H)-ones. nih.govcjcatal.com
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, represent another exciting frontier. researchgate.netbeilstein-journals.org MCRs could be designed to introduce complex functional groups onto the this compound scaffold in a highly efficient manner, rapidly generating molecular diversity for screening in materials or medicinal applications. nih.govbeilstein-journals.org The reactivity of the parent compound in reactions like the Friedlander annulation could also lead to novel, complex heterocyclic systems. acs.orgnih.govnih.gov
Rational Design for Advanced Material Properties
The fused aromatic system of this compound makes it an attractive candidate for applications in materials science, particularly in organic electronics. Quinoxaline-based molecules are known for their strong electron-accepting properties and high electron affinity, making them suitable as building blocks for π-conjugated small molecules and polymers used in organic photovoltaics, organic light-emitting diodes (OLEDs), and as chemical sensors. mdpi.comresearchgate.netbenthamscience.com
The future in this area lies in the rational design of derivatives to achieve specific material properties. This approach involves a synergistic relationship between theoretical prediction and chemical synthesis. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic properties (e.g., HOMO/LUMO energy levels) of hypothetical derivatives of this compound. nih.govnih.gov These in silico studies can guide synthetic chemists to target molecules with optimized characteristics for specific applications, such as desired absorption/emission spectra for OLEDs or appropriate energy levels for efficient charge transport in transistors.
By strategically adding electron-donating or -withdrawing groups to the aromatic rings or the cyclopentane moiety, researchers can fine-tune the molecule's optoelectronic properties. The quinoxaline unit can also serve as a ligand in the design of metal complexes for photocatalysis. mdpi.comyoutube.com The fusion of the quinoxaline core with an azulene moiety, a related cyclopenta-fused system, has been shown to result in materials with near-infrared absorption and reversible redox processes, highlighting the potential of such fused architectures. mdpi.com
Interdisciplinary Research with Emerging Technologies
The exploration of this compound chemistry is set to benefit significantly from its integration with emerging technologies. The synergy between synthetic chemistry and automated systems is poised to accelerate the discovery of new derivatives and their applications.
Automated synthesis platforms and continuous flow microreactors offer the ability to perform multi-step syntheses and reaction optimizations with high throughput and reproducibility. researchgate.netnih.govscribd.com Such systems could be employed to rapidly generate a library of this compound derivatives by systematically varying reactants and conditions. This high-throughput approach, when combined with rapid screening techniques, can significantly shorten the timeline for discovering molecules with desired properties.
The interplay with computational chemistry and artificial intelligence (AI) will be crucial. In silico screening of virtual compound libraries can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for potential drug candidates or electronic properties for materials science applications, prioritizing the most promising molecules for synthesis. nih.govnih.gov This data-driven approach minimizes wasted resources and focuses laboratory efforts on compounds with the highest probability of success. As such, the future of this compound research will likely be a collaborative effort between synthetic chemists, computational scientists, materials engineers, and pharmacologists.
Q & A
Q. What are the common synthetic routes for 2-methyl-1H-cyclopenta[b]quinoxaline and its derivatives?
The synthesis typically involves condensation reactions between o-phenylenediamine and carbonyl-containing precursors. For example, glyoxylic acid or benzyl derivatives can react with diamine intermediates under catalytic or solvent-free conditions. Palladium-catalyzed Suzuki coupling and annulation steps are also effective for introducing substituents like indole or thiophene groups . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for yield improvement.
Q. How can structural characterization of quinoxaline derivatives be systematically performed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
